molecular formula C24H22N2O2 B2896111 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione CAS No. 2034276-18-9

1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione

Cat. No.: B2896111
CAS No.: 2034276-18-9
M. Wt: 370.452
InChI Key: UCTILOLLSYCKRT-UHFFFAOYSA-N
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Description

1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, incorporating both an indolinone and a pyridine moiety, is frequently explored in the development of biologically active molecules. The indolin-2-one core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological potential, including antiviral and anti-HIV activities . The integration of a pyridinyl ring further enhances the molecule's ability to engage in key hydrogen bonding and dipole interactions within biological targets, such as enzyme active sites. This compound is primarily valued as a key intermediate or precursor for the synthesis of more complex structures. Researchers can leverage its 1,5-dione functionality for further chemical derivatization, potentially creating novel compounds for high-throughput screening campaigns against various disease targets. Its structure suggests potential for investigation in areas such as kinase inhibition, epigenetic regulation, and the development of antiviral agents, making it a versatile tool for exploratory research in new therapeutic modalities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-5-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(19-5-2-1-3-6-19)7-4-8-24(28)26-16-13-21-17-20(9-10-22(21)26)18-11-14-25-15-12-18/h1-3,5-6,9-12,14-15,17H,4,7-8,13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTILOLLSYCKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparison
Property 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione (S)-1-(4-Fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione
Molecular Formula Likely C24H20N2O2 (inferred from structure) C20H18FNO4
Molecular Weight ~376.44 g/mol (estimated) 355.36 g/mol
Key Functional Groups Phenyl, pyridinyl-indolinyl, diketone 4-Fluorophenyl, oxazolidinone, diketone
Boiling Point No data available No data available
Hazard Profile Not reported H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation)

Key Observations :

  • The fluorophenyl group in the comparator compound may increase metabolic stability compared to the non-fluorinated phenyl group in the target molecule .

Q & A

Q. What are the key spectroscopic techniques for characterizing 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione, and how should data be interpreted?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl (C=O) and aromatic (C-H) stretches. For example, IR peaks at 1665 cm⁻¹ (C=O) and 3054 cm⁻¹ (aromatic C-H) confirm functional groups .
  • ¹H NMR : Analyze aromatic proton environments (δ 7.58–8.77 ppm for pyridine and indole moieties) and coupling constants (e.g., J = 7.55 Hz for conjugated double bonds) .
  • Mass Spectrometry (MS) : Compare observed m/z values (e.g., [M]+ at 278.28) with theoretical calculations to validate molecular weight and fragmentation patterns .

Q. How can researchers design experiments to optimize the synthesis of this compound?

Methodological Answer:

  • Use statistical design of experiments (DoE) to minimize trial runs while testing variables like temperature, solvent polarity, and catalyst loading. For instance, orthogonal design methods can isolate critical factors affecting yield .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize reaction time .

Q. What are the best practices for validating the purity of this compound?

Methodological Answer:

  • Combine melting point analysis (e.g., 221–223°C) with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Use HPLC with UV detection (λ = 254 nm) to quantify impurities and ensure ≥95% purity .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to simulate NMR/IR spectra and compare with experimental data. Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental conditions .
  • Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and confirm structural assignments .

Q. What advanced computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to model transition states and identify energetically favorable pathways .
  • Integrate machine learning (ML) with quantum chemistry data to predict reaction outcomes under varying conditions (e.g., pH, temperature) .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

Methodological Answer:

  • Use response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, mixing rate) and maximize yield while suppressing side reactions .
  • Implement flow chemistry systems for precise control of residence time and temperature gradients, reducing undesired polymerization or decomposition .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reaction yields reported across studies?

Methodological Answer:

  • Conduct reproducibility tests under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate environmental variables .
  • Perform kinetic studies (e.g., rate constant determination) to identify rate-limiting steps that may differ between experimental setups .

Q. What strategies reconcile conflicting biological activity data for derivatives of this compound?

Methodological Answer:

  • Apply structure-activity relationship (SAR) modeling to correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity trends .
  • Validate hypotheses via focused library synthesis (e.g., introducing fluorinated or methoxy groups) and assay under consistent biological conditions .

Experimental Design and Validation

Q. How can researchers design a robust protocol for studying the compound’s stability under varying pH conditions?

Methodological Answer:

  • Use a factorial design to test pH (2–12), temperature (25–60°C), and time (0–72 hours). Analyze degradation products via LC-MS and identify hydrolysis pathways .
  • Validate stability using accelerated aging studies with Arrhenius modeling to predict shelf life .

Q. What methodologies ensure reproducibility in multi-step syntheses of derivatives?

Methodological Answer:

  • Document critical quality attributes (CQAs) for intermediates (e.g., purity, crystallinity) using standardized analytical protocols .
  • Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, turbidity) .

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